An In-depth Technical Guide to (3,5-Dioxomorpholin-4-yl)acetic Acid
An In-depth Technical Guide to (3,5-Dioxomorpholin-4-yl)acetic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
(3,5-Dioxomorpholin-4-yl)acetic acid, registered under CAS Number 938459-18-8, is a bifunctional heterocyclic compound with potential applications in medicinal chemistry and materials science. This guide provides a comprehensive overview of its chemical identity, synthesis, and potential applications, collating available technical data and offering insights grounded in established chemical principles. While this molecule is commercially available as a research chemical, detailed peer-reviewed studies on its specific synthesis and biological activities are not extensively documented in publicly accessible literature. This guide, therefore, synthesizes information from analogous structures and general chemical knowledge to provide a robust framework for researchers interested in this compound.
Introduction and Chemical Identity
(3,5-Dioxomorpholin-4-yl)acetic acid is a derivative of morpholine, a six-membered heterocyclic ring containing both oxygen and nitrogen atoms. The presence of two carbonyl groups at positions 3 and 5 designates it as a dione, and the acetic acid moiety attached to the nitrogen atom introduces a carboxylic acid functional group. This unique combination of a cyclic imide and a carboxylic acid suggests its utility as a versatile building block in organic synthesis.
The compound is also known by its synonym, 2,6-dioxo-N-(carboxymethyl)morpholine, and is associated with the CAS number 33658-49-0. For the purpose of this guide, we will primarily use the name (3,5-Dioxomorpholin-4-yl)acetic acid and the CAS number 938459-18-8.
Table 1: Chemical and Physical Properties
| Property | Value | Source |
| CAS Number | 938459-18-8 | [1] |
| Alternate CAS | 33658-49-0 | N/A |
| Molecular Formula | C6H7NO5 | |
| Molecular Weight | 173.12 g/mol | N/A |
| Appearance | Solid (form may vary) | N/A |
| Purity | Typically >95% for commercial samples | [2] |
| Identified Uses | Laboratory chemicals, manufacture of chemical compounds | [1] |
Synthesis and Characterization
Proposed Synthesis Pathway
A hypothetical, yet chemically sound, method for the synthesis of (3,5-Dioxomorpholin-4-yl)acetic acid is the reaction of iminodiacetic acid with chloroacetyl chloride, followed by an intramolecular cyclization. This approach leverages the nucleophilicity of the secondary amine in iminodiacetic acid and the electrophilicity of the acid chloride.
Disclaimer: The following protocol is a hypothetical pathway based on established organic chemistry principles and has not been experimentally validated from the available search results. Researchers should exercise caution and perform appropriate small-scale trials.
Experimental Protocol: Hypothetical Synthesis of (3,5-Dioxomorpholin-4-yl)acetic acid
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Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), dissolve iminodiacetic acid in a suitable anhydrous aprotic solvent (e.g., dioxane or tetrahydrofuran).
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Acylation: Cool the solution in an ice bath (0 °C). Slowly add a solution of chloroacetyl chloride in the same solvent via the dropping funnel. The reaction is expected to be exothermic. Maintain the temperature below 10 °C during the addition.
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Cyclization: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux. The heat will promote the intramolecular nucleophilic substitution, where the carboxylate group displaces the chloride, leading to the formation of the dioxomorpholine ring. Monitor the reaction progress by a suitable technique (e.g., TLC or LC-MS).
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Work-up and Purification: Upon completion, cool the reaction mixture and filter to remove any precipitated salts. The solvent from the filtrate can be removed under reduced pressure. The resulting crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield pure (3,5-Dioxomorpholin-4-yl)acetic acid.
Visualization of the Proposed Synthesis Workflow
Caption: Proposed synthesis workflow for (3,5-Dioxomorpholin-4-yl)acetic acid.
Characterization
As no specific spectroscopic data was found in the searched literature for (3,5-Dioxomorpholin-4-yl)acetic acid, the following are expected characteristic signals based on its structure:
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¹H NMR: Signals corresponding to the methylene protons of the acetic acid moiety and the two methylene groups within the morpholine ring. The carboxylic acid proton would likely appear as a broad singlet.
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¹³C NMR: Resonances for the two carbonyl carbons in the dione structure, the carboxyl carbon of the acetic acid group, and the three methylene carbons.
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IR Spectroscopy: Characteristic absorption bands for the C=O stretching of the imide and carboxylic acid groups, and the O-H stretch of the carboxylic acid.
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Mass Spectrometry: The molecular ion peak corresponding to the exact mass of the compound (C6H7NO5).
Potential Applications in Research and Development
The unique structural features of (3,5-Dioxomorpholin-4-yl)acetic acid suggest its potential utility in several scientific domains.
Drug Discovery and Medicinal Chemistry
The morpholine scaffold is a well-established "privileged structure" in medicinal chemistry, appearing in numerous approved drugs due to its favorable pharmacokinetic properties, such as improved aqueous solubility and metabolic stability. The dione functionality and the carboxylic acid handle of (3,5-Dioxomorpholin-4-yl)acetic acid provide multiple points for chemical modification, making it an attractive scaffold for the synthesis of novel bioactive molecules.
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Scaffold for Library Synthesis: The carboxylic acid can be readily converted to amides, esters, or other functional groups, allowing for the generation of a diverse library of compounds for high-throughput screening.
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Linker/Spacer: The acetic acid moiety can serve as a linker to attach the dioxomorpholine core to other pharmacophores or to solid supports for combinatorial synthesis.
Materials Science
The presence of both a carboxylic acid and a cyclic imide structure suggests potential applications in polymer chemistry and materials science.
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Monomer for Polyamides and Polyesters: The carboxylic acid can participate in condensation polymerization reactions to form polyesters or polyamides, incorporating the dioxomorpholine unit into the polymer backbone.
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Crosslinking Agent: The carboxylic acid can react with suitable functional groups on polymer chains to introduce crosslinks, thereby modifying the mechanical and thermal properties of the material.
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Chelating Agent: The molecule possesses potential metal-chelating properties through its oxygen and nitrogen atoms, which could be exploited in areas such as metal sequestration or the development of novel catalysts.
Safety and Handling
Based on available Safety Data Sheets (SDS), (3,5-Dioxomorpholin-4-yl)acetic acid should be handled with care in a laboratory setting.[3]
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Hazards: It may be harmful if ingested or inhaled and is irritating to the mucous membranes and upper respiratory tract.[3] The toxicological properties of this compound have not been fully investigated.[3]
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Precautions: Use in a well-ventilated area, preferably in a chemical fume hood.[3] Avoid breathing dust or vapor.[3] Avoid contact with skin, eyes, and clothing.[3]
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Personal Protective Equipment (PPE): Wear appropriate protective gear, including safety goggles, chemical-resistant gloves, and a lab coat.[3]
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Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container.[3]
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Incompatibilities: Avoid strong oxidizing agents, strong acids, and strong bases.[3]
Conclusion and Future Perspectives
(3,5-Dioxomorpholin-4-yl)acetic acid is a chemical entity with significant, yet largely unexplored, potential. Its bifunctional nature makes it a promising candidate for a variety of synthetic applications in both drug discovery and materials science. The lack of detailed published research on this specific molecule presents an opportunity for further investigation. Future studies should focus on the development and optimization of a reliable synthetic protocol, thorough characterization of its physicochemical properties, and exploration of its biological activities and material science applications. Such research will be crucial in unlocking the full potential of this intriguing heterocyclic compound.
References
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Angene Chemical. Safety Data Sheet: (3,5-Dioxomorpholin-4-yl)acetic acid. [Link]
- Buckeye Advanced Remediation.
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2a biotech. Product Detail: (3,5-Dioxomorpholin-4-yl)acetic acid. [Link]
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National Center for Biotechnology Information. Morpholine. In: PubChem Compound Summary for CID 8083. [Link]
- Conroy, T., et al. Subchronic inhalation toxicity of morpholine in rats. Fundam Appl Toxicol. 1988;11(3):425-36.
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Human Metabolome Database. 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000042). [Link]
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CP Lab Safety. (3,5-dioxomorpholin-4-yl)acetic acid, 95% Purity, C6H7NO5, 1 gram. [Link]
- Scott, R. 3 13C NMR 100 MHz Acetic Acid-d4. 2012.
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Biological Magnetic Resonance Bank. Acetic Acid at BMRB. [Link]
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- Sakai, T. Analysis of Short-Chain Fatty Acids in Biological Samples Using GC-MS.
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- Wang, Y., et al. Quantitative Determination of Four Potential Genotoxic Impurities in the Active Pharmaceutical Ingredients in TSD-1 Using UPLC-MS/MS. Molecules. 2022;27(19):6649.
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National Institute of Standards and Technology. Acetic acid. In: NIST Chemistry WebBook. [Link]
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ResearchGate. IR spectrum of the Acetic Acid ligand. [Link]
- Wagner, R., et al. Infrared spectroscopy of acetic acid and formic acid aerosols: pure and compound acid/ice particles. Phys. Chem. Chem. Phys.. 2002;4:1125-1134.
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PubChemLite. Acetic acid, ((11,17-dihydroxy-3,20-dioxopregn-4-en-21-yl)sulfinyl)-, methyl ester, (11-beta)-. [Link]
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National Center for Biotechnology Information. Morpholine. In: PubChem Compound Summary for CID 8083. [Link]
- Stocksdale, M. G., et al. (S)-(2,2-Dimethyl-5-oxo-1,3-dioxolan-4-yl)acetic acid. Acta Crystallographica Section E: Structure Reports Online. 2007;63(Pt 9):o3778.
